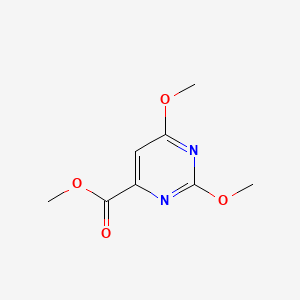

Methyl 2,6-dimethoxypyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2,6-dimethoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-12-6-4-5(7(11)13-2)9-8(10-6)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJNNHOWKMREOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317416 | |

| Record name | methyl 2,6-dimethoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55878-45-0 | |

| Record name | 55878-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-dimethoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Cyclization and Methylation

This method involves the synthesis of the pyrimidine core followed by methylation to introduce the methoxy groups.

Step 1: Cyclization

- Reagents: Cyanoacetate and urea.

- Conditions: The reaction is conducted in a solvent (e.g., methanol or ethanol) at reflux temperatures (65-80 °C) for several hours.

- Process: Urea is reacted with cyanoacetate to form an intermediate pyrimidine compound through cyclization.

Step 2: Methylation

- Reagents: The intermediate pyrimidine compound, solid alkali (e.g., potassium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a methylating agent (e.g., methyl iodide).

- Conditions: The reaction mixture is heated for 8-10 hours at temperatures between 60-80 °C.

- Outcome: This step results in the formation of methyl 2,6-dimethoxypyrimidine-4-carboxylate.

Route 2: Direct Esterification

Another approach involves the direct esterification of the corresponding acid.

- Step: Esterification

- Reagents: Methyl alcohol and the acid form of 2,6-dimethoxypyrimidine-4-carboxylic acid.

- Conditions: The reaction occurs under acidic conditions (e.g., using sulfuric acid as a catalyst) at reflux.

- Outcome: This method yields this compound directly from the acid.

Yields and Efficiency

The efficiency of these synthetic routes can vary based on reaction conditions and reagent quality. Typical yields reported in literature for these methods are as follows:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Cyanoacetate, Urea, Reflux | 45–60 |

| Methylation | KOH, Methyl Iodide, Heat | 70–85 |

| Esterification | Methanol, H₂SO₄, Reflux | 80–90 |

Purification Techniques

After synthesis, purification is essential to obtain high-purity products. Common methods include:

Recrystallization: Using solvents such as ethanol or water to purify the product through crystallization.

Column Chromatography: Employing silica gel with an appropriate eluent (e.g., ethyl acetate/hexane) to separate impurities.

High-Performance Liquid Chromatography (HPLC): For analytical purity assessments, utilizing C18 columns with methanol/water mixtures.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2,6-dimethoxypyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity against various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. Studies have shown effectiveness against bacterial strains resistant to conventional treatments.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Its ability to modulate cellular pathways involved in cancer progression makes it a valuable compound in cancer research .

Agrochemical Applications

The compound is also utilized in agricultural chemistry as a precursor for herbicides and fungicides.

Herbicide Development

This compound is synthesized into herbicides that target specific weed species while minimizing harm to crops. Its selective toxicity profile allows for effective weed management strategies in sustainable agriculture.

Fungicidal Activity

Research has indicated that derivatives of this compound can be designed to combat fungal pathogens affecting crops, thereby enhancing agricultural productivity and crop protection .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

- Catalytic Methoxylation : This method enhances the efficiency of the synthesis process while minimizing by-products .

- Chlorination Reactions : Modifications through chlorination can yield derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives from this compound, which were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications significantly increased antimicrobial efficacy .

Case Study 2: Herbicide Development

In agricultural trials, a formulation based on this compound was tested against common weeds in maize crops. The results showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting its effectiveness as a herbicide .

Biological Activity

Methyl 2,6-dimethoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two methoxy groups and a carboxylate group. The presence of these functional groups significantly influences its solubility and reactivity, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound can participate in redox reactions due to the presence of methoxy and carboxylate groups, leading to the generation of ROS that may influence cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary research indicates potential anticancer activity through the inhibition of tumor cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented in vitro, suggesting its role as a therapeutic agent in oncology .

Data Table: Biological Activities Summary

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections. -

Anticancer Activity :

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis, highlighting its potential for further development as an anticancer drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 2,6-dimethoxypyrimidine-4-carboxylate, we compare it with three analogs:

Data Table: Structural and Functional Comparisons

Key Findings

Substituent Position and Reactivity :

- This compound’s methoxy groups at positions 2 and 6 are electron-donating, enhancing ring stability and directing electrophilic substitutions. In contrast, Ethyl 4,6-dimethoxypyrimidine-2-carboxylate has methoxy groups at 4 and 6, altering regioselectivity in reactions.

- The ethyl ester in Ethyl 4,6-dimethoxypyrimidine-2-carboxylate increases molecular weight (212.20 vs. 198.18) and may reduce solubility compared to the methyl ester .

Electron-Withdrawing vs. Electron-Donating Groups :

- Methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate replaces methoxy with chloro and trifluoromethyl groups. These electron-withdrawing substituents increase electrophilicity, making the compound reactive in cross-coupling reactions. However, the presence of Cl and CF₃ may also confer environmental persistence, limiting its applications compared to the methoxy analog.

Functional Group Impact on Bioactivity: Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (similarity score: 0.92) replaces methoxy with dioxo groups, enabling hydrogen bonding.

Stability and Storage :

- This compound requires stringent storage conditions (-80°C for long-term stability) , whereas analogs like the ethyl ester may have similar requirements. The dichloro-trifluoromethyl derivative, however, is listed as "discontinued" , suggesting challenges in synthesis or stability.

Research Implications

- Synthetic Utility : this compound’s balance of electron-donating groups and ester functionality makes it superior for constructing heterocyclic scaffolds in drug discovery compared to more reactive (e.g., chloro-substituted) or bulkier (e.g., ethyl ester) analogs.

- Biomedical Potential: Structural analogs with dioxo or amino groups (e.g., 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid ) show higher bioactivity but lower stability, highlighting trade-offs in molecular design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 2,6-dimethoxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : A stepwise approach is advised, starting with the esterification of pyrimidine-4-carboxylic acid derivatives. For example, nucleophilic substitution or esterification under acidic/basic conditions can introduce methoxy and methyl ester groups. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for methoxylation.

- Temperature control : Reactions at 60–80°C balance yield and side-product formation.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

- Key considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize hydrolysis of the methyl ester.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups. Splitting patterns in aromatic protons confirm substitution on the pyrimidine ring.

- IR spectroscopy : Detect ester C=O stretches (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 227.0794 for C₉H₁₁N₂O₅).

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Disposal : Follow institutional guidelines for pyrimidine derivatives, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Crystal growth : Use slow evaporation of saturated solutions in dichloromethane/hexane.

- Data collection : Employ synchrotron radiation or Mo/Kα sources for high-resolution (<1.0 Å) data.

- Structure solution : Apply direct methods (e.g., SHELXT for phase determination) and refine with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .

- Validation : Generate ORTEP-3 diagrams to visualize thermal ellipsoids and confirm stereoelectronic effects .

- Example refinement metrics :

| Parameter | Typical Value |

|---|---|

| R-factor (%) | <5.0 |

| Resolution (Å) | 0.8–1.2 |

| CCDC deposition | Required |

Q. How can researchers address discrepancies between experimental and computational spectral data?

- Root-cause analysis :

- NMR shifts : Solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in pyrimidine rings may explain deviations.

- IR bands : Hydrogen bonding in solid-state vs. gas-phase simulations.

- Mitigation :

- Re-run DFT calculations with explicit solvent models (e.g., PCM for NMR).

- Validate crystallographic data against spectral predictions to confirm molecular geometry .

Q. What strategies elucidate the reactivity of this compound in nucleophilic substitutions?

- Kinetic studies : Monitor reactions (e.g., hydrolysis, aminolysis) via UV-Vis or HPLC to determine rate constants.

- Isotopic labeling : Use 18O-labeled water to track ester hydrolysis pathways.

- Computational modeling : Apply DFT (B3LYP/6-311+G**) to map transition states and identify steric effects from methoxy groups.

- Cross-disciplinary validation : Correlate kinetic data with X-ray structures to assess steric/electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.